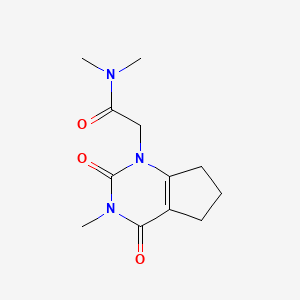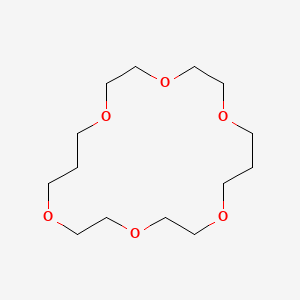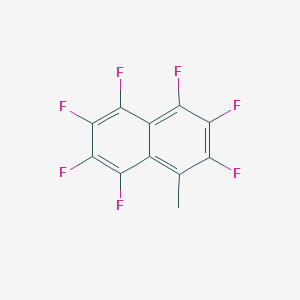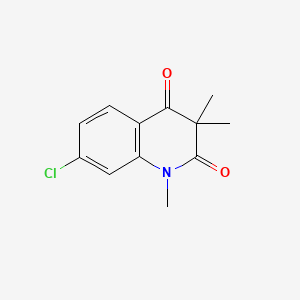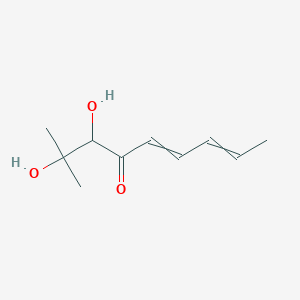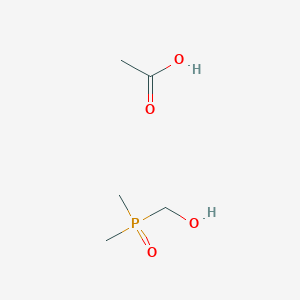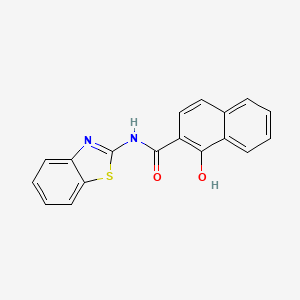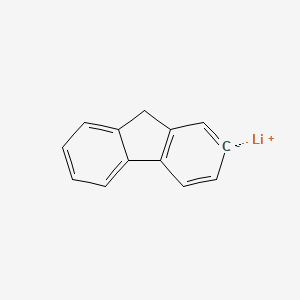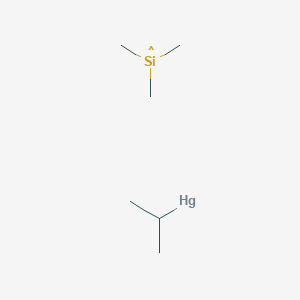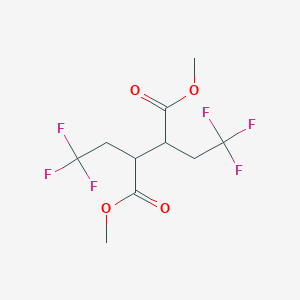
Dimethyl 2,3-bis(2,2,2-trifluoroethyl)butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,3-bis(2,2,2-trifluoroethyl)butanedioate is a chemical compound known for its unique structure and properties. It is characterized by the presence of two trifluoroethyl groups attached to a butanedioate backbone, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,3-bis(2,2,2-trifluoroethyl)butanedioate typically involves the esterification of butanedioic acid derivatives with 2,2,2-trifluoroethanol. The reaction is usually catalyzed by acidic conditions, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound with minimal impurities.
化学反応の分析
Types of Reactions
Dimethyl 2,3-bis(2,2,2-trifluoroethyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted butanedioate derivatives.
科学的研究の応用
Dimethyl 2,3-bis(2,2,2-trifluoroethyl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Dimethyl 2,3-bis(2,2,2-trifluoroethyl)butanedioate involves its interaction with molecular targets through its ester and trifluoroethyl groups. These interactions can lead to modifications in molecular pathways, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Bis(2,2,2-trifluoroethyl) carbonate
- Bis(2,2,2-trifluoroethyl) ether
- 2,2,2-Trifluoroethyl acetate
Uniqueness
Dimethyl 2,3-bis(2,2,2-trifluoroethyl)butanedioate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of ester and trifluoroethyl groups makes it versatile for various applications, setting it apart from other similar compounds.
特性
CAS番号 |
53392-81-7 |
|---|---|
分子式 |
C10H12F6O4 |
分子量 |
310.19 g/mol |
IUPAC名 |
dimethyl 2,3-bis(2,2,2-trifluoroethyl)butanedioate |
InChI |
InChI=1S/C10H12F6O4/c1-19-7(17)5(3-9(11,12)13)6(8(18)20-2)4-10(14,15)16/h5-6H,3-4H2,1-2H3 |
InChIキー |
QFQXMIUCMIBNDA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC(F)(F)F)C(CC(F)(F)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


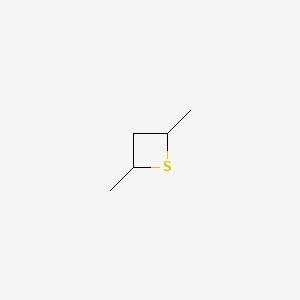
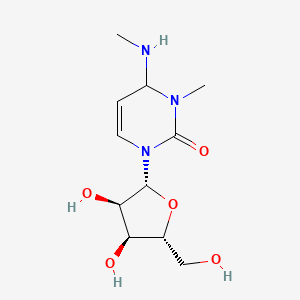
![4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14649318.png)
